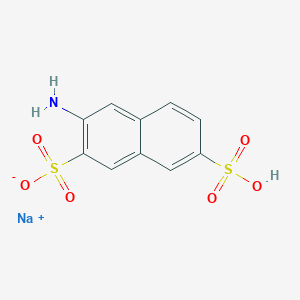

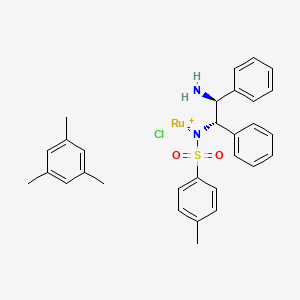

tert-butyl (E)-(2-styrylpyridin-3-yl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

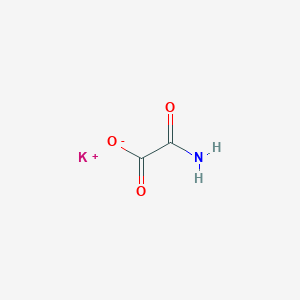

“tert-butyl (E)-(2-styrylpyridin-3-yl)carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). The term includes organic compounds (e.g., the ester ethyl carbamate), formally obtained by replacing one or more of the hydrogen atoms by other organic functional groups .

Synthesis Analysis

Carbamates can be synthesized through several methods. One common method involves the reaction of amines with carbon dioxide, forming carbamates in the presence of cesium carbonate and TBAI . Another method involves the alcoholysis of carbamoyl chlorides . Carbamates can also be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .Molecular Structure Analysis

The general formula for carbamates is R2NC(O)OR, which are formally derived from carbamic acid (NH2COOH) . The 3D structure of carbamates can be viewed using Java or Javascript .Chemical Reactions Analysis

Carbamates are stable towards most nucleophiles and bases . They can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Physical And Chemical Properties Analysis

The physical and chemical properties of carbamates can vary. For example, the molecular weight of tert-butyl carbamate is 117.1463 .科学研究应用

Drug Design and Medicinal Chemistry

The carbamate group, which is a key structural motif in “tert-butyl (E)-(2-styrylpyridin-3-yl)carbamate”, plays an important role in modern drug discovery and medicinal chemistry . Organic carbamates are structural elements of many approved therapeutic agents . They are specifically designed to make drug−target interactions through their carbamate moiety .

Peptide Bond Surrogate

Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes .

Modulation of Biological Properties

The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Prodrug Design

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .

Agricultural Chemicals

Carbamate derivatives are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides .

Chemical and Paint Industry

They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .

Synthesis of N-Boc-Protected Anilines

“tert-Butyl (E)-(2-styrylpyridin-3-yl)carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Synthesis of Tetrasubstituted Pyrroles

It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .

作用机制

Target of Action

Tert-butyl (E)-(2-styrylpyridin-3-yl)carbamate is a type of carbamate compound . Carbamates are commonly used as protecting groups for amines, particularly in the synthesis of peptides . The primary targets of this compound are therefore amines, which are fundamental components of peptides and proteins .

Mode of Action

The compound acts by forming a carbamate linkage with the amine group, effectively protecting it from further reactions . This protection is crucial during peptide synthesis, where selective reactions are required . The carbamate linkage can be installed and removed under relatively mild conditions .

Biochemical Pathways

The formation of the carbamate linkage involves a nucleophilic addition-elimination reaction . The amine acts as a nucleophile, attacking the carbonyl carbon of the carbamate, leading to the formation of a tetrahedral intermediate . This intermediate then undergoes elimination, expelling a carbonate ion and forming the carbamate linkage .

Pharmacokinetics

The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of tert-butyl (E)-(2-styrylpyridin-3-yl)carbamate is the protection of the amine group. This protection allows for selective reactions to occur elsewhere on the molecule, without the amine group participating . Once the desired reactions have been completed, the protecting group can be removed, revealing the original amine group .

Action Environment

The action of tert-butyl (E)-(2-styrylpyridin-3-yl)carbamate is influenced by environmental factors such as pH and temperature . The installation and removal of the carbamate protecting group occur under acidic conditions . Therefore, the pH of the environment can significantly impact the efficacy of the compound. Additionally, temperature can influence the rate of the reactions . The compound’s stability may also be affected by these factors, as well as others such as light and humidity .

安全和危害

属性

IUPAC Name |

tert-butyl N-[2-[(E)-2-phenylethenyl]pyridin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-18(2,3)22-17(21)20-16-10-7-13-19-15(16)12-11-14-8-5-4-6-9-14/h4-13H,1-3H3,(H,20,21)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOPOUOWAGCVIG-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=CC=C1)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=C(N=CC=C1)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (E)-(2-styrylpyridin-3-yl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

](/img/structure/B8034606.png)

![Tricyclo[5.2.1.0(2,6)]decanedimethanol](/img/structure/B8034634.png)

![(4aR,5S,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B8034660.png)